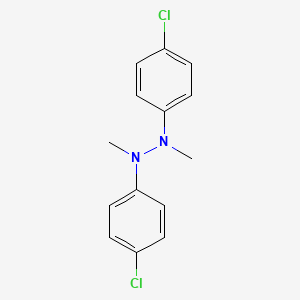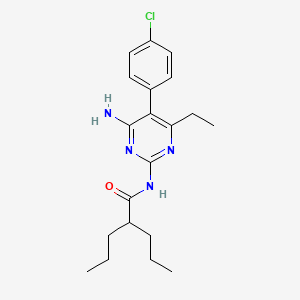
9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide involves several steps. One common method includes the reaction of acitretin with triethylamine in a tetrahydrofuran-acetonitrile mixture . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying retinoid behavior and interactions . In biology and medicine, it is extensively used in the treatment of severe psoriasis and other keratinization disorders . Additionally, it has applications in the pharmaceutical industry for the development of new retinoid-based therapies .
Wirkmechanismus
The mechanism of action of 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide involves its binding to specific retinoid receptors in the skin, such as RXR and RAR . This binding helps normalize the growth cycle of skin cells, reducing excessive cell growth and keratinization . The compound’s effects are mediated through the regulation of gene transcription, leading to the differentiation of keratinocytes and the reduction of epidermal hyperplasia .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, such as etretinate and isotretinoin, 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide has a shorter half-life and a more favorable pharmacokinetic profile . This makes it a preferred choice for the treatment of severe psoriasis and other keratinization disorders . Similar compounds include etretinate, isotretinoin, and tazarotene .
Eigenschaften
CAS-Nummer |
54757-58-3 |
|---|---|
Molekularformel |
C21H27NO2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C21H27NO2/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H2,22,23)/b9-7+,11-10+,14-8+,15-12+ |
InChI-Schlüssel |
GFGQUYGAMQMBSY-AQFIFDHZSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)N)C)C)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




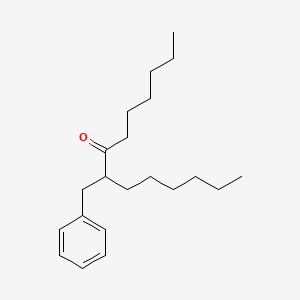
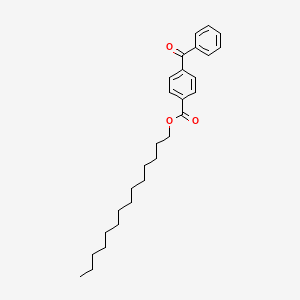
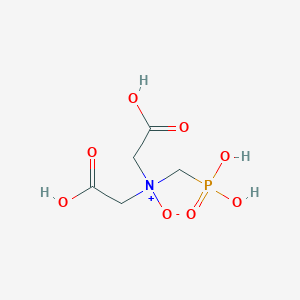
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
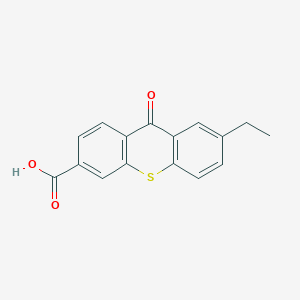
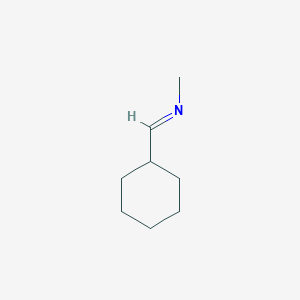
![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
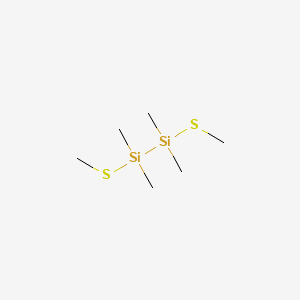
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)
